1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine

Übersicht

Beschreibung

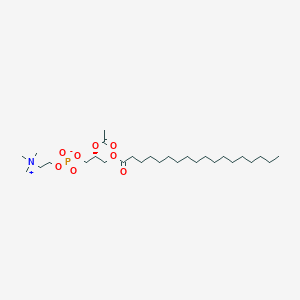

1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine is a phospholipid compound known for its role as a platelet-activating factor. It is a potent phospholipid activator and mediator of various biological processes, including inflammation and immune responses . This compound is characterized by its unique structure, which includes an octadecanoyl group at the first position, an acetyl group at the second position, and a phosphocholine group at the third position of the glycerol backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine can be synthesized through two primary pathways: the de novo pathway and the remodeling pathway .

De Novo Pathway: This pathway involves the use of 1-alkyl-2-acetyl-sn-glycerol and CDP-choline as substrates. The reaction is catalyzed by a DTT-insensitive phosphocholine transferase.

Remodeling Pathway: This pathway requires the production of 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (lysoPAF) through the hydrolysis of 1-alkyl-2-(long-chain)acyl-sn-glycero-3-phosphocholine by phospholipases A2.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the de novo pathway due to its efficiency and scalability. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under mild conditions.

Reduction: Sodium borohydride, under controlled temperature.

Substitution: Nucleophiles such as amines or thiols, under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine has been studied for its role in modulating immune responses and inflammation. Its applications include:

- Anti-inflammatory Effects : Research indicates that this compound can influence leukocyte migration, which is crucial in inflammatory responses. Studies have shown that it acts as a chemokinetic agent at lower concentrations and a chemotactic agent at higher concentrations, facilitating the movement of neutrophils in response to inflammatory signals .

- Cardiovascular Health : The compound has implications in cardiovascular research, particularly in understanding how oxidized phospholipids affect endothelial function and vascular health. It is involved in the signaling pathways that regulate nitric oxide synthase activity, which is vital for maintaining vascular tone and function .

Biochemical Applications

In biochemistry, this compound serves as a model compound for studying membrane dynamics and lipid interactions:

- Membrane Studies : Its structural properties make it suitable for investigating lipid bilayer formation and stability. The compound can be utilized in creating liposomes and mixed micelles, which are important for drug delivery systems .

- Lipidomics Research : The compound is relevant in lipidomics, where it helps elucidate the roles of phospholipids in cellular processes. Its interactions with proteins and other lipids can provide insights into cellular signaling mechanisms .

Case Study 1: Immune Response Modulation

A study examined the effects of this compound on human neutrophil migration. The findings revealed that this compound significantly enhances neutrophil chemotaxis through specific receptor interactions, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Endothelial Function

Research investigating the impact of oxidized phospholipids on endothelial cells found that this compound plays a critical role in modulating endothelial barrier function. This has implications for understanding atherosclerosis and other cardiovascular diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmacology | Modulates immune responses; anti-inflammatory properties |

| Cardiovascular Research | Influences endothelial function; affects vascular health |

| Biochemical Studies | Used in membrane dynamics research; lipid bilayer formation |

| Lipidomics | Helps elucidate roles of phospholipids in cellular processes |

Wirkmechanismus

The mechanism of action of 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine involves its interaction with specific receptors on the cell surface, known as platelet-activating factor receptors (PAFR). Upon binding to PAFR, it activates G-proteins, leading to a cascade of intracellular signaling events. These events include the activation of phospholipases, release of secondary messengers, and modulation of gene expression . This compound plays a crucial role in mediating inflammatory responses, platelet aggregation, and other physiological processes.

Vergleich Mit ähnlichen Verbindungen

1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine can be compared with other similar compounds, such as:

1-Octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine: This compound has an octadecenoyl group instead of an acetyl group at the second position, which affects its biological activity and interactions.

1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine:

1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphorylcholine: This compound has a methyl group at the second position, which alters its chemical properties and applications.

These comparisons highlight the uniqueness of this compound in terms of its structure and biological functions.

Biologische Aktivität

1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine, commonly known as a potent phospholipid and a derivative of platelet-activating factor (PAF), plays a significant role in various biological processes, including inflammation, immune response, and cell signaling. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its unique structure, which includes an octadecanoyl group at the sn-1 position and an acetyl group at the sn-2 position of the glycerol backbone. This structural configuration is essential for its biological functions.

Structural Formula

The primary mechanism of action for this compound involves its interaction with specific receptors on cell surfaces, particularly the platelet-activating factor receptors (PAFR). Upon binding to these receptors, it activates G-proteins, leading to intracellular signaling cascades that promote various physiological responses such as:

- Activation of Phospholipases : This leads to the generation of secondary messengers.

- Modulation of Gene Expression : Influences transcription factors involved in inflammatory responses.

- Cell Migration and Activation : Particularly in immune cells like neutrophils.

Inflammation and Immune Response

Research indicates that this compound acts as a potent mediator in inflammatory processes. It has been shown to stimulate human neutrophils, enhancing their migration and activation during immune responses .

Antihypertensive Effects

Studies have reported antihypertensive activities associated with this compound. It has been suggested that its action may involve modulation of vascular smooth muscle cell activity, contributing to blood pressure regulation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other phospholipids, such as:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-Octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine | Contains an octadecenoyl group instead of an acetyl group | Altered inflammatory response |

| 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine | Shorter hexadecyl chain | Reduced potency in platelet activation |

| 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphorylcholine | Methyl group at sn-2 position | Changes in membrane fluidity and signaling |

Case Studies

Several studies have explored the effects of this compound on various cell types:

- Neutrophil Activation : A study demonstrated that this compound significantly enhances the migration of human neutrophils in vitro, indicating its role as a chemotactic factor .

- Vascular Smooth Muscle Cells : Research indicated that it could stimulate mitogenic responses in smooth muscle cells, suggesting potential applications in cardiovascular health .

- Platelet Activation : The compound has been shown to induce delayed aggregation in platelets, emphasizing its importance in hemostasis and thrombosis .

Eigenschaften

IUPAC Name |

[(2R)-2-acetyloxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(31)34-24-27(37-26(2)30)25-36-38(32,33)35-23-22-29(3,4)5/h27H,6-25H2,1-5H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLILTKBYHPOIA-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601000586 | |

| Record name | 2-(Acetyloxy)-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79549-26-1 | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79549-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platelet-activating factor C18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079549261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetyloxy)-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.